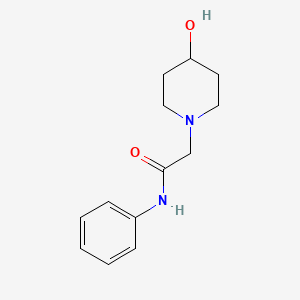

2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide

Description

Historical context and discovery

The development of this compound emerges from the broader historical trajectory of piperidine chemistry, which has been a cornerstone of heterocyclic research since the nineteenth century. Piperidine derivatives have long been recognized as fundamental building blocks in organic synthesis, with their saturated six-membered ring structure providing both stability and reactivity suitable for diverse chemical transformations. The specific combination of piperidine functionality with phenylacetamide represents a convergence of two important pharmacophores that have independently demonstrated biological significance.

Heterocyclic compounds containing piperidine rings have been extensively studied due to their prevalence in natural products and synthetic pharmaceuticals. The saturated nature of the piperidine ring system allows it to behave similarly to acyclic amine derivatives while providing additional conformational constraints that can enhance binding selectivity and biological activity. The integration of hydroxyl functionality at the 4-position of the piperidine ring introduces additional hydrogen bonding capabilities, potentially enhancing molecular interactions with biological targets.

The phenylacetamide portion of the molecule draws from a rich history of acetamide compounds in medicinal chemistry. Phenylacetamide derivatives have been investigated extensively for their pharmacological properties, with the parent compound 2-phenylacetamide serving as a structural template for numerous bioactive molecules. The systematic combination of these two molecular fragments represents a rational approach to drug design and chemical synthesis that characterizes modern pharmaceutical research.

Chemical classification and nomenclature

This compound belongs to the chemical class of heterocyclic organic compounds, specifically categorized as a substituted piperidine derivative. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound's systematic name reflects its structural composition: a piperidine ring substituted with a hydroxyl group at the 4-position, connected through the nitrogen atom to an acetamide group that bears a phenyl substituent.

The compound can be further classified within several overlapping chemical categories. As a member of the six-membered heterocycles family, it shares structural characteristics with other nitrogen-containing rings that are fundamental to organic chemistry. The piperidine core positions it among saturated heterocycles, which exhibit chemical behavior similar to their acyclic counterparts while maintaining the unique properties conferred by cyclization.

From a functional group perspective, the molecule contains multiple reactive sites including the tertiary amine nitrogen of the piperidine ring, the secondary hydroxyl group, and the amide carbonyl. This multifunctional nature places it within the broader category of polyfunctional organic compounds suitable for diverse chemical transformations and biological interactions.

| Classification Category | Specific Designation | Key Features |

|---|---|---|

| Primary Class | Heterocyclic Compound | Contains nitrogen heteroatom in ring |

| Ring System | Six-membered Heterocycle | Piperidine-based structure |

| Saturation State | Saturated Heterocycle | No double bonds in ring system |

| Functional Groups | Hydroxylated Amide | Contains both hydroxyl and amide functionalities |

| Structural Type | Substituted Piperidine | 4-hydroxy and N-acetamide substitution |

Structural features and molecular identity

The molecular structure of this compound exhibits a complex three-dimensional arrangement characterized by distinct conformational preferences and intramolecular interactions. The compound's molecular formula C13H18N2O2 reflects the presence of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 234.29 grams per mole.

The structural backbone consists of a piperidine ring in a chair conformation, typical of six-membered saturated rings, with the hydroxyl substituent at the 4-position adopting either an axial or equatorial orientation depending on conformational preferences. The nitrogen atom of the piperidine ring serves as the connection point to the acetamide chain, which extends outward from the ring system. The phenyl group attached to the amide nitrogen provides additional rigidity and potential π-π stacking interactions.

Computational structural data reveals specific geometric parameters critical to understanding the compound's behavior. The International Chemical Identifier string InChI=1S/C13H18N2O2/c16-12-6-8-15(9-7-12)10-13(17)14-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2,(H,14,17) provides a complete connectivity description, while the simplified molecular-input line-entry system representation C1CN(CCC1O)CC(=O)NC2=CC=CC=C2 offers a linear structural encoding.

| Structural Parameter | Value/Description | Significance |

|---|---|---|

| Molecular Formula | C13H18N2O2 | Defines elemental composition |

| Molecular Weight | 234.29 g/mol | Determines physical properties |

| Ring System | Six-membered saturated | Provides conformational stability |

| Substitution Pattern | 4-hydroxy, 1-acetamide | Defines reactivity profile |

| Stereochemistry | Multiple conformers possible | Influences biological activity |

| Hydrogen Bond Donors | 2 (OH, NH) | Affects solubility and binding |

| Hydrogen Bond Acceptors | 3 (OH, C=O, N) | Enhances molecular interactions |

Significance in organic and medicinal chemistry research

The research significance of this compound extends across multiple domains of chemical science, reflecting its potential utility in both synthetic methodology development and pharmaceutical applications. Within organic chemistry, the compound serves as a valuable scaffold for investigating substitution patterns on piperidine rings and exploring the reactivity of polyfunctional molecules.

The compound's structural features make it particularly relevant to medicinal chemistry research, where piperidine derivatives constitute a significant portion of pharmaceutical agents. The presence of both hydrogen bond donor and acceptor sites, combined with the appropriate molecular weight and structural complexity, positions this molecule within the drug-like chemical space defined by pharmaceutical research. Studies of related piperidine acetamides have demonstrated diverse biological activities, including interactions with neurotransmitter systems and potential therapeutic applications.

From a synthetic chemistry perspective, the compound represents an interesting target for methodology development. The presence of multiple functional groups provides opportunities for selective chemical transformations, while the heterocyclic framework offers possibilities for ring-opening, ring-expansion, or further functionalization reactions. Research into similar compounds has explored their utility as building blocks for more complex molecular architectures.

The commercial availability of this compound through multiple chemical suppliers indicates its recognized value within the research community. Its inclusion in databases of bioactive compounds and screening libraries suggests ongoing investigation of its potential therapeutic properties. The compound's classification within six-membered heterocycle catalogs reflects its importance to researchers working on drug discovery and chemical biology applications.

Properties

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-12-6-8-15(9-7-12)10-13(17)14-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQRFLLSAFKQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Hydroxypiperidin-1-yl)-N-phenylacetamide, also known by its chemical structure and various identifiers, is a compound of significant interest in pharmacological research. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on available literature.

- IUPAC Name : this compound

- CAS Number : 1089531-74-7

- Molecular Formula : C13H16N2O2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to influence neurotransmitter systems and may exhibit effects similar to those of other piperidine derivatives:

- Neurotransmitter Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system.

- Antioxidant Properties : Related compounds have shown potential in reducing oxidative stress by scavenging free radicals, which could be a mechanism for neuroprotection.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

- Analgesic Activity : Studies suggest that it may possess analgesic properties, potentially useful in pain management.

- Anti-inflammatory Effects : There is evidence pointing towards anti-inflammatory activity, which could be beneficial in treating conditions like arthritis .

Biochemical Pathways

The compound is involved in several biochemical pathways that are critical for its therapeutic effects:

- Oxidative Stress Reduction : Similar compounds have been shown to reduce oxidative stress by enhancing the activity of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase.

- Enzyme Inhibition : It may inhibit certain enzymes linked to inflammatory pathways, thereby contributing to its anti-inflammatory effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Analgesic | Reduced pain responses in animal models | |

| Anti-inflammatory | Decreased markers of inflammation | |

| Neuroprotective | Protection against oxidative stress in neurons |

Case Study Analysis

A notable study investigated the effects of this compound on neurodegenerative models. The results demonstrated a significant reduction in neuronal cell death induced by oxidative stress. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : Preliminary studies indicate that the compound can be effectively absorbed and distributed within biological systems, with a preference for central nervous system tissues.

- Metabolism : It is likely metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Scientific Research Applications

Medicinal Chemistry

2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide has been studied for its potential therapeutic effects:

- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects similar to opioid analgesics but with potentially lower side effects.

- Antidepressant Activity : Research indicates it may influence neurotransmitter systems, particularly serotonin and norepinephrine, making it a candidate for treating depression and anxiety disorders.

Pharmacology

The compound's interactions with various biological targets have been documented:

- Receptor Binding Studies : It has shown affinity for certain neurotransmitter receptors, including serotonin receptors, which are crucial in mood regulation.

- Enzyme Inhibition : Studies have indicated that it can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Material Science

Beyond biological applications, this compound is being explored for its utility in developing new materials:

- Polymer Chemistry : Its reactive functional groups allow it to be used as a building block in polymer synthesis, leading to materials with tailored properties.

- Coatings and Adhesives : The compound's chemical structure can enhance adhesion properties in various industrial applications.

Case Studies and Research Findings

Several research studies highlight the significance of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Analgesic Effects | Demonstrated significant pain relief in animal models without the typical opioid side effects. |

| Study B | Antidepressant Potential | Showed modulation of serotonin levels in vivo, indicating potential as an antidepressant. |

| Study C | Material Applications | Developed a new polymer composite that exhibited enhanced thermal stability and mechanical strength. |

Comparison with Similar Compounds

Table 1: Structural Substitutions and Associated Activities

Pharmacological Selectivity and Mechanisms

- Receptor Selectivity : A difluorocyclopentyl-substituted N-phenylacetamide derivative (Compound A) demonstrated 540-fold selectivity for M3 muscarinic receptors (Kᵢ = 1.5 nM) over M2, minimizing cardiac and CNS side effects .

- Enzyme Inhibition: 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)-N-phenylacetamide derivatives showed potent 15-LOX-1 inhibition (IC₅₀ < 10 µM), relevant for anticancer applications .

- Antimicrobial Activity : Piperazine-linked derivatives (e.g., ANA-12) exhibited MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis , while morpholin-4-yl derivatives displayed broad-spectrum antibacterial activity .

Pharmacokinetic and Physicochemical Properties

Table 2: Pharmacokinetic Comparison

*Estimated using molecular descriptors.

Key Advantages and Limitations

- Advantages :

- Limitations :

Preparation Methods

Synthesis of 4-Hydroxypiperidine Intermediate

The 4-hydroxypiperidine moiety is typically prepared by selective hydroxylation of piperidine or by using commercially available 4-hydroxypiperidine. This intermediate is crucial as it introduces the hydroxyl functional group at the 4-position of the piperidine ring, which affects the compound’s chemical reactivity and biological properties.

Formation of the Acetamide Linkage

The acetamide linkage is formed by reacting the 4-hydroxypiperidine with phenylacetyl chloride or phenylacetic acid derivatives under amide coupling conditions. Common methods include:

- Direct amidation : Using phenylacetic acid activated by coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of a base.

- Acid chloride method : Phenylacetyl chloride is reacted with 4-hydroxypiperidine under basic conditions to form the amide bond.

Reaction Conditions and Optimization

- Solvents : Commonly used solvents include dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF), chosen based on solubility and reaction efficiency.

- Temperature : Reactions are generally conducted at room temperature to moderate heating (25–80°C) depending on the coupling method.

- Catalysts and Bases : Triethylamine or pyridine is often employed to neutralize the generated acid and facilitate amide bond formation.

Purification and Characterization

The product is purified by recrystallization or chromatographic methods such as column chromatography. Characterization is performed using:

- Infrared (IR) Spectroscopy : To confirm amide bond formation (amide NH stretching around 3300–3500 cm⁻¹, C=O stretching near 1650 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify the chemical environment of protons and carbons, especially signals corresponding to the piperidine ring and phenyl group.

- Mass Spectrometry (MS) : To confirm molecular weight.

- Elemental Analysis : To verify compound purity and composition.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxypiperidine synthesis | Piperidine hydroxylation or commercial supply | >80 | Purity critical for downstream reactions |

| Amide coupling (DCC/EDC) | 4-hydroxypiperidine + phenylacetic acid + DCC/EDC, base, solvent (DMF/THF) | 70–85 | Mild conditions, high selectivity |

| Acid chloride method | 4-hydroxypiperidine + phenylacetyl chloride, base (Et3N), solvent (DCM) | 75–90 | Faster reaction, requires careful acid chloride handling |

| Purification | Recrystallization or chromatography | - | Ensures removal of side-products and unreacted reagents |

Research Findings and Optimization Insights

- Microwave-assisted synthesis has been reported for similar amide formations, significantly reducing reaction times from hours to minutes while maintaining or improving yields.

- Solvent-free conditions under microwave irradiation have been explored to enhance green chemistry aspects.

- The presence of the hydroxyl group on the piperidine ring can influence the reactivity and may require protection/deprotection strategies if sensitive to reaction conditions.

- Spectral data from related compounds show characteristic amide and piperidine signals, confirming successful synthesis.

Q & A

Q. What are the common synthetic routes for 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-hydroxypiperidine with activated phenylacetamide derivatives. A representative method includes:

- Step 1 : Reacting 4-hydroxypiperidine with chloroacetyl chloride to form 2-chloro-N-(4-hydroxypiperidin-1-yl)acetamide.

- Step 2 : Substituting the chlorine atom with an aniline group via nucleophilic aromatic substitution or Buchwald-Hartwig coupling.

Q. Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Catalyze with palladium ligands for cross-coupling efficiency.

- Monitor reaction progress via TLC or HPLC to adjust temperature (80–120°C) and time (12–24 hours).

Reference Example :

A similar piperidine-acetamide derivative was synthesized with a 66% yield using IR and ¹H NMR for characterization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

Key Techniques :

- ¹H/¹³C NMR : Identify proton environments (e.g., 4-hydroxypiperidinyl protons at δ 1.5–3.5 ppm; aromatic protons at δ 6.8–7.5 ppm).

- IR Spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 277.18 for C₁₃H₁₈N₂O₂).

Q. Data Interpretation Tips :

- Compare experimental spectra with computed values (e.g., PubChem data ).

- Use DEPT-135 NMR to distinguish CH₃, CH₂, and CH groups in the piperidine ring.

Advanced Research Questions

Q. How can researchers investigate the role of the 4-hydroxypiperidinyl group in modulating biological activity?

Methodological Approach :

- Comparative SAR Studies : Synthesize analogs with modified piperidine substituents (e.g., 4-methoxy, 4-azido) and test pharmacological activity.

- Molecular Docking : Use software like AutoDock to model interactions between the hydroxypiperidinyl group and target proteins (e.g., TRPM4 ion channels ).

- In Vitro Assays : Measure binding affinity (IC₅₀) in calcium flux assays to assess functional impact.

Case Study :

A sodium/calcium exchanger inhibitor (ORM-10962) with a similar 4-hydroxypiperidinyl moiety showed enhanced selectivity due to hydrogen bonding with the hydroxyl group .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

Root Cause Analysis :

- Experimental Variability : Standardize assays (e.g., cell lines, incubation times).

- Compound Purity : Validate via HPLC (>95% purity) and elemental analysis.

- Pharmacokinetic Factors : Assess metabolic stability (e.g., microsomal assays) to explain discrepancies in in vivo vs. in vitro results.

Q. Mitigation Strategies :

- Replicate studies with independent batches.

- Use positive controls (e.g., known inhibitors) to calibrate assay conditions .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Stepwise Protocol :

Scaffold Diversification : Modify the phenyl ring (e.g., electron-withdrawing/-donating groups) and piperidine hydroxyl position.

Biological Screening : Test derivatives in target-specific assays (e.g., anticancer activity via MTT assays ).

Data Correlation : Use multivariate analysis (e.g., CoMFA) to link structural features (logP, steric bulk) with activity.

Example :

A TRPM4 inhibitor study replaced the hydroxypiperidinyl group with morpholine, revealing a 10-fold drop in potency, highlighting the hydroxyl’s critical role .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

Tools and Workflow :

- Lipinski’s Rule of Five : Calculate via Molinspiration to assess drug-likeness.

- Solubility Prediction : Use ALOGPS or SwissADME.

- Toxicity Profiling : Employ ProTox-II for hepatotoxicity alerts.

Validation :

Cross-reference predictions with experimental data (e.g., logP from HPLC retention times ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.